4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Overview
Description
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 886500-97-6 . It has a molecular weight of 235.59 and its IUPAC name is [4-chloro-3-(trifluoromethoxy)phenyl]acetonitrile . The compound is typically stored at ambient temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Fluorination in Organic Chemistry
- Nuclear Fluorination: A study by Stephens and Blake (2004) demonstrated the C-4 fluorination of 3,5-diarylisoxazoles using Selectfluor®, highlighting the role of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in nuclear fluorination processes within organic chemistry. This process is significant in synthesizing fluorinated organic compounds, essential in pharmaceuticals and agrochemicals (Stephens & Blake, 2004).
Polymer Chemistry
- Polymerization Initiators: The research by Souverain et al. (1980) explored the complexation of trifluoromethanesulphonates by their conjugate acid in polymerizations, where this compound could act as a solvent or co-reactant. This underscores its utility in polymer chemistry, particularly in initiating polymerizations (Souverain et al., 1980).
Electrochemistry
- Electrocarboxylation Studies: Fabre and Reynes (2010) investigated the electrocarboxylation of chloroacetonitrile, a process where this compound can be relevant. Such studies are crucial in understanding electrochemical reactions and their applications in organic synthesis (Fabre & Reynes, 2010).
Cancer Research
- Bioorthogonal Chemistry in Cancer Research: Wang et al. (2020) utilized phenylalanine trifluoroborate in a bioorthogonal chemical system to study cell death and immunity in cancer models. The properties of this compound could be beneficial in similar bioorthogonal systems for targeted drug delivery and imaging in cancer research (Wang et al., 2020).
Medicinal Chemistry
- Friedel-Crafts Alkylation in Drug Synthesis: Wilsdorf, Leichnitz, and Reissig (2013) explored the use of trifluoromethanesulfonic acid in Friedel-Crafts alkylations. This process, where this compound can play a role as a solvent or reagent, is significant in the synthesis of complex organic molecules, often used in drug development (Wilsdorf et al., 2013).
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXYHHQHHZITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238912 | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-97-6 | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.